![molecular formula C43H60N2O12 B1673653 Kirromycin CAS No. 50935-71-2](/img/structure/B1673653.png)
Kirromycin
Overview
Description
Kirromycin is an antibiotic produced by Streptomyces collinus Tu 365 . It acts as a bacterial protein synthesis inhibitor by immobilizing the elongation factor Tu (EF-Tu) on the elongating ribosome .
Synthesis Analysis
The biosynthetic pathway of this compound has been elucidated and it is synthesized via a unique combination of trans-/cis-AT type I polyketide synthases and non-ribosomal peptide synthetases (PKS I/NRPS) . The genes encoding tailoring enzymes KirM, KirHVI, KirOI, and KirOII, and the putative crotonyl-CoA reductase/carboxylase KirN were deleted, complemented, and the emerged products were analyzed .
Molecular Structure Analysis
This compound is a complex linear polyketide . The linear molecule is composed of three internal ring structures: a pyridone ring, a central tetrahydrofuran (THF) group, and a sugar-like moiety, also referred as goldinonic acid .
Chemical Reactions Analysis
The reactions associated with the elongation factor EF-Tu are affected by this compound . Formation of the EF-Tu·GTP complex is strongly stimulated .
Physical And Chemical Properties Analysis
This compound is a polyketide antibiotic . Its molecular weight is 796.94 g/mol and its chemical formula is C43H60N2O12 .
Scientific Research Applications
Antibiotic Properties and Mechanisms
Kirromycin, produced by Streptomyces collinus, is known for its antibiotic properties, primarily inhibiting bacterial growth. One of the earliest studies by Wolf, Zähner, & Nierhaus (1972) demonstrated its effects on protein and nucleic acid synthesis in bacteria. This research helped establish the foundational understanding of this compound's biological properties.
In a more recent study, Robertsen et al. (2018) detailed the biosynthetic pathway of this compound, uncovering its unique synthesis via a combination of polyketide synthases and non-ribosomal peptide synthetases. This insight is crucial for understanding the complex nature of this compound's production and potential for synthetic modification.
Interaction with Elongation Factor Tu
A significant aspect of this compound's action involves its interaction with the bacterial elongation factor Tu (EF-Tu). Research by Wolf, Chinali, & Parmeggiani (1974) and Fasano et al. (1978) showed that this compound interferes with the peptide transfer reaction by acting on EF-Tu, affecting various associated reactions. This mechanism is a key aspect of this compound's antibiotic efficacy.
Structural and Biochemical Insights
Furthering our understanding of this compound's action, Kristensen et al. (1996) achieved the isolation, crystallization, and X-ray analysis of this compound complexes. This research is vital for visualizing the molecular interactions at play, offering a structural basis for its inhibitory action.
Resistance and Mutational Studies
The study of this compound resistance has also been a critical area of research. Abdulkarim, Liljas, & Hughes (1994) isolated and sequenced this compound resistant mutations, providing insights into the genetic and structural basis of resistance. This research helps in understanding how bacteria developresistance to antibiotics and can guide the development of new drugs.
Biosynthesis and Molecular Analysis
Weber et al. (2008) conducted a molecular analysis of the this compound biosynthetic gene cluster, revealing beta-alanine as a precursor of the pyridone moiety (Weber et al., 2008). This study highlights the complexity of this compound's biosynthesis, providing a deeper understanding of its molecular construction.
Therapeutic Potential Beyond Bacterial Inhibition
Recent research has explored this compound's potential beyond its antibiotic properties. Xu et al. (2019) discovered this compound's activity against the endosymbiont Wolbachia in filarial nematodes, suggesting its potential in treating filarial nematode infections (Xu et al., 2019). This broadens the scope of this compound's applications, indicating its potential in parasitic disease treatment.
Mechanism of Action
Target of Action
Kirromycin, also known as Delvomycin or this compound, primarily targets the elongation factor Tu (EF-Tu) in prokaryotes . EF-Tu is a crucial component in the protein synthesis machinery of bacteria, playing a significant role in the elongation phase of protein synthesis .
Mode of Action
This compound interacts with EF-Tu, inhibiting the substrate supply during the elongation phase of protein synthesis . Unlike some other antibiotics, such as fusidic acid, this compound selectively acts upon the elongation factor from prokaryotes . This interaction maintains the EF-Tu*GTP conformation even after GTP is hydrolyzed to GDP .
Biochemical Pathways
The biosynthesis of this compound involves non-ribosomal peptide synthetases (NRPSs), acyltransferase (AT)-harbouring polyketide synthases (PKSs), and AT-less PKSs . These enzymes catalyze the formation of complex secondary metabolites such as this compound . The biosynthetic steps involve the formation of a phosphopantetheinyl group attached to a conserved serine residue within the active site .
Pharmacokinetics
It is known that the compound’s bioavailability and efficacy can be influenced by various factors, including its chemical structure and the presence of other compounds .
Result of Action
The result of this compound’s action is the inhibition of protein synthesis in bacteria. By acting on EF-Tu, this compound blocks the substrate supply necessary for the elongation phase of protein synthesis . This leads to the cessation of protein synthesis and ultimately inhibits bacterial growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the incorporation of polystyrenic resins into the fermentation process of Actinoplanes sp A8924, a producer of this compound, resulted in a fourfold enhancement of this compound productivity . This suggests that the production and action of this compound can be optimized under certain environmental conditions .
Future Directions
properties
IUPAC Name |
(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-2-oxo-1H-pyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H60N2O12/c1-9-11-13-21-31-42(6,7)38(50)39(51)43(54,57-31)28(10-2)40(52)44-23-17-16-19-26(4)36(55-8)27(5)37-35(49)34(48)30(56-37)20-15-12-14-18-25(3)33(47)32-29(46)22-24-45-41(32)53/h9,11-22,24,27-28,30-31,34-39,48-51,54H,10,23H2,1-8H3,(H,44,52)(H2,45,46,53)/b11-9-,14-12+,17-16+,20-15+,21-13+,25-18+,26-19+/t27-,28-,30-,31+,34+,35+,36-,37+,38+,39-,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSYAPGFKGSXAJ-PAHGNTJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CNC2=O)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H60N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023647 | |
Record name | Kirromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50935-71-2 | |
Record name | Kirromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50935-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mocimycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050935712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kirromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mocimycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOCIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO3AA461HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.